2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide

Catalog No.
S5697070
CAS No.
5928-39-2
M.F
C16H16INOS
M. Wt
397.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamid...

CAS Number

5928-39-2

Product Name

2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide

IUPAC Name

2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide

Molecular Formula

C16H16INOS

Molecular Weight

397.3 g/mol

InChI

InChI=1S/C16H16INOS/c1-12-6-2-5-9-15(12)20-11-10-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

CRTHITMKNHJTCR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1SCCNC(=O)C2=CC=CC=C2I

Canonical SMILES

CC1=CC=CC=C1SCCNC(=O)C2=CC=CC=C2I

The exact mass of the compound 2-iodo-N-{2-[(2-methylphenyl)thio]ethyl}benzamide is 396.99973 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C15H14INOC_{15}H_{14}INO, with a molecular weight of approximately 351.1822 g/mol . This compound features an iodine atom, which contributes to its reactivity, and a benzamide moiety that is known for its biological activity. The presence of a sulfanyl group adds further complexity to its structure, potentially influencing its interactions in biological systems.

The reactivity of 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide can be attributed to the iodine atom, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The iodine can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The benzamide group can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant in synthetic organic chemistry, where modifying the compound can lead to derivatives with enhanced or altered biological activities.

Compounds similar to 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide have been studied for various biological activities, including:

  • Antimicrobial Properties: Benzamide derivatives often exhibit significant antimicrobial activity, suggesting potential applications in treating infections.
  • Anticancer Activity: Some studies indicate that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug design.

The specific biological activity of this compound requires further investigation through experimental studies.

The synthesis of 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide can be achieved through several methods:

  • Iodination of Benzamide: Starting from benzamide, iodine can be introduced using iodinating agents such as iodine monochloride or N-iodosuccinimide.
  • Sulfanylation: The sulfanyl group can be added via a nucleophilic substitution reaction involving a suitable sulfanyl precursor.
  • Alkylation: The ethyl chain can be introduced through alkylation reactions using alkyl halides and appropriate bases.

These methods allow for the controlled synthesis of the compound while enabling modifications to optimize yield and purity.

2-Iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to new drugs targeting specific diseases.
  • Agricultural Chemistry: Similar compounds have been explored for use as fungicides or herbicides.
  • Material Science: The compound may serve as a precursor for developing advanced materials with specific properties.

Understanding the interactions of 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide with biological targets is crucial for its application:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies on how this compound interacts with various receptors can elucidate its potential therapeutic effects.

Such studies are essential for assessing the efficacy and safety of the compound in medicinal chemistry.

Several compounds share structural similarities with 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Iodo-N-(4-methylphenyl)benzamideC14H12INOC_{14}H_{12}INOLacks sulfanyl group; different biological profile
N-(2-Methylphenyl)benzamideC14H13NOC_{14}H_{13}NOSimpler structure; lacks iodine and sulfanyl
3-Trifluoromethyl-N-(4-methylphenyl)benzamideC15H11F3INOC_{15}H_{11}F_3INOContains trifluoromethyl group; higher lipophilicity

The uniqueness of 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide lies in its combination of iodine and sulfanyl groups, which may impart distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

396.99973 g/mol

Monoisotopic Mass

396.99973 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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